(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone
Description
Properties
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(2-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2OS/c1-13-14(6-4-9-20-13)18(22)21-10-8-17(23-12-11-21)15-5-2-3-7-16(15)19/h2-7,9,17H,8,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDHPHRQPREHBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone is a member of the thiazepane family, which are seven-membered heterocyclic compounds. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Thiazepane Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Chlorophenyl Group : Nucleophilic substitution reactions are commonly employed to attach the chlorophenyl moiety.
- Attachment of the Pyridine Moiety : This is often accomplished through condensation reactions with suitable electrophiles.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It may exert its effects by:
- Inhibiting Specific Enzymes : The compound could inhibit enzymes involved in cell proliferation, which may have implications for cancer treatment.
- Modulating Receptor Activity : It may also interact with specific receptors to influence signaling pathways associated with various diseases .
Anticancer Properties
Several studies have indicated that thiazepane derivatives exhibit anticancer properties. The mechanism often involves:
- Cell Cycle Arrest : Inducing cell cycle arrest at specific phases.
- Apoptosis Induction : Promoting programmed cell death in cancer cells.
Neuropharmacological Effects
Research suggests that compounds like this compound may also exhibit neuropharmacological effects, potentially acting as:
- Antidepressants : By modulating neurotransmitter levels.
- Anxiolytics : Reducing anxiety through interaction with GABAergic systems.
Case Studies
-
Study on Anticancer Activity :
- A study demonstrated that thiazepane derivatives inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
- Neuropharmacological Evaluation :
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone?
- Methodology :
- Multi-step synthesis is typically employed, starting with the formation of the thiazepane ring followed by functionalization. Key steps include:
Cyclization : Reacting a chlorophenyl-containing precursor with a thiol or amine under reflux conditions (e.g., in ethanol or DCM) to form the 1,4-thiazepane core.
Acylation : Coupling the thiazepane intermediate with 2-methylpyridine-3-carbonyl chloride via nucleophilic acyl substitution.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water) to isolate the final product .
- Critical Parameters :
- Temperature control (<60°C) to avoid decomposition.
- Use of anhydrous solvents (e.g., THF) for acylation to prevent hydrolysis.
Q. How is the molecular structure of this compound validated experimentally?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm the presence of the 2-chlorophenyl group (δ 7.3–7.5 ppm for aromatic protons) and the methylpyridine moiety (δ 2.5 ppm for CH) .
- Mass Spectrometry (HRMS) : Molecular ion peaks [M+H] at m/z ~372 (calculated for CHClNOS).
- X-ray Crystallography : Resolves the stereochemistry of the thiazepane ring and confirms planarity of the pyridine-methanone group .
Q. What preliminary pharmacological activities are associated with this compound?
- Key Findings :
- Enzyme Inhibition : IC values of 0.8–1.2 μM against kinases (e.g., JAK3) in vitro, suggesting potential anti-inflammatory applications .
- Receptor Binding : Moderate affinity (K = 50 nM) for serotonin receptors (5-HT), indicating CNS activity .
- Assays Used :
- Fluorescence polarization for kinase inhibition.
- Radioligand displacement assays for receptor binding .
Advanced Research Questions
Q. How can reaction yields be optimized during the acylation step?
- Challenges : Low yields (<40%) due to steric hindrance from the 2-methylpyridine group.
- Solutions :
- Catalysts : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation (yield improvement to 65–70%) .
- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 2 hours (80°C, 150 W) .
- Data Comparison :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Conventional Heating | 40 | 95 |
| Microwave-Assisted | 70 | 98 |
Q. How to resolve contradictions in reported biological activity data?
- Case Study : Discrepancies in IC values for kinase inhibition (0.8 μM vs. 2.5 μM).
- Root Causes :
- Assay Variability : Differences in ATP concentrations (10 μM vs. 100 μM).
- Compound Purity : Impurities (>5%) in early batches skewed results .
- Resolution :
- Standardize assay conditions (ATP = 50 μM, pH 7.4).
- Use HPLC-purified compound (>99%) for dose-response curves .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Approaches :
Density Functional Theory (DFT) : Predicts electron distribution in the methanone group, correlating with receptor binding energy (R = 0.89) .
Molecular Dynamics (MD) : Simulates interactions with 5-HT receptors, identifying key hydrogen bonds with Asp155 and Tyr370 .
- Validation :
- Overlay docking poses with X-ray crystallography data (RMSD <1.5 Å) .
Q. How to analyze metabolic stability in preclinical models?
- Protocol :
- In Vitro Microsomal Assay : Incubate with liver microsomes (human/rat), monitor parent compound depletion via LC-MS/MS.
- Key Findings :
- Half-life (t) = 45 minutes (human) vs. 30 minutes (rat).
- Major metabolite: Hydroxylation at the thiazepane ring (C7) .
- Implications : Suggests need for prodrug strategies to enhance bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
